molecular formula C10H12O7S B030615 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid CAS No. 86321-33-7

3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid

Cat. No. B030615
CAS RN: 86321-33-7
M. Wt: 276.26 g/mol
InChI Key: UMCDODPBPQMWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid” is a member of the class of cinnamic acids . It is a compound with a structure containing a benzene ring conjugated to a propanoic acid . The molecular formula is C10H12O7S , with an average mass of 276.263 Da .


Molecular Structure Analysis

The molecular structure of “3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid” consists of a benzene ring conjugated to a propanoic acid, with methoxy and sulfooxy functional groups attached to the benzene ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research includes the synthesis of various chemical compounds that share structural similarities with 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid. For instance, synthesis techniques such as the Horner-Wadsworth-Emmons reaction have been utilized in creating compounds like (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone (Enders, Berg, & Jandeleit, 2003).
  • Oxidation and Sulfonation Reactions : The oxidation of methoxy substituted benzyl phenyl sulfides and sulfonation reactions in compounds similar to 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid have been studied, shedding light on the reactivity and potential applications of these substances (Lai, Lepage, & Lee, 2002).

Applications in Material Science

  • Polymer Synthesis : Sulfonated compounds related to 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid have been used in the development of polymers, such as in the synthesis of comb-shaped poly(arylene ether sulfone)s for proton exchange membranes (Kim, Robertson, & Guiver, 2008).
  • Functional Modification of Hydrogels : Hydrogels, which have applications in medical and industrial fields, have been modified using compounds like 2-amino-3-(4-hydroxyphenyl)propanoic acid, indicating potential uses for related sulfonated compounds (Aly & El-Mohdy, 2015).

properties

IUPAC Name

3-(3-methoxy-4-sulfooxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2,4,6H,3,5H2,1H3,(H,11,12)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCDODPBPQMWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301006709
Record name 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid

CAS RN

86321-33-7
Record name 3-(3-Methoxy-4-sulfooxy-phenyl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydroferulic acid 4-O-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid
Reactant of Route 2
3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid
Reactant of Route 3
3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid
Reactant of Route 4
3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid
Reactant of Route 5
3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid
Reactant of Route 6
3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.